![molecular formula C14H18ClN5O B6630361 5-chloro-N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-ylpyrimidine-4-carboxamide](/img/structure/B6630361.png)
5-chloro-N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-ylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-ylpyrimidine-4-carboxamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor NF-κB. It has been extensively studied for its potential application in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
5-chloro-N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-ylpyrimidine-4-carboxamide works by inhibiting the transcription factor NF-κB, which plays a critical role in regulating the expression of genes involved in inflammation, cell proliferation, and apoptosis. By inhibiting NF-κB, 5-chloro-N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-ylpyrimidine-4-carboxamide reduces the expression of pro-inflammatory cytokines and chemokines, as well as anti-apoptotic genes, leading to reduced inflammation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-chloro-N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-ylpyrimidine-4-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of NF-κB activity, the reduction of pro-inflammatory cytokines and chemokines, and the induction of apoptosis in cancer cells. Additionally, 5-chloro-N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-ylpyrimidine-4-carboxamide has been shown to reduce the activity of enzymes involved in inflammation and angiogenesis, as well as enhance the activity of immune cells involved in cancer surveillance.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-chloro-N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-ylpyrimidine-4-carboxamide in lab experiments include its high potency and specificity for NF-κB inhibition, as well as its ability to enhance the efficacy of chemotherapy and radiation therapy. However, the limitations of using 5-chloro-N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-ylpyrimidine-4-carboxamide include its potential toxicity and off-target effects, as well as the need for further research to determine optimal dosing and administration.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-ylpyrimidine-4-carboxamide, including the investigation of its potential application in combination with other therapies for cancer treatment, as well as its potential use in the treatment of other diseases, such as autoimmune disorders and inflammatory bowel disease. Additionally, further research is needed to determine the optimal dosing and administration of 5-chloro-N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-ylpyrimidine-4-carboxamide, as well as its potential toxicity and off-target effects in humans.
Synthesemethoden
The synthesis of 5-chloro-N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-ylpyrimidine-4-carboxamide involves several steps, including the reaction of 5-chloro-2-propan-2-ylpyrimidine-4-carboxylic acid with 3-ethyl-1-methylpyrazole-4-carboxylic acid, followed by the addition of isobutyl chloroformate and N,N-dimethylformamide. The resulting product is purified by column chromatography to obtain 5-chloro-N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-ylpyrimidine-4-carboxamide in its final form.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-ylpyrimidine-4-carboxamide has been extensively studied for its potential application in the treatment of various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation and improve outcomes in autoimmune disorders. Additionally, 5-chloro-N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-ylpyrimidine-4-carboxamide has been investigated for its potential to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
IUPAC Name |
5-chloro-N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN5O/c1-5-10-11(7-20(4)19-10)17-14(21)12-9(15)6-16-13(18-12)8(2)3/h6-8H,5H2,1-4H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLCORLNEOSRBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1NC(=O)C2=NC(=NC=C2Cl)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.